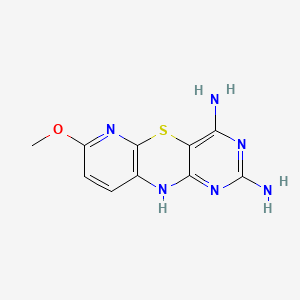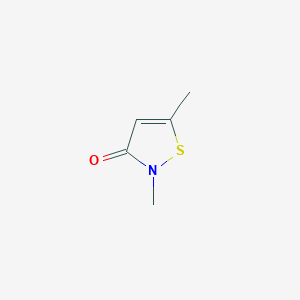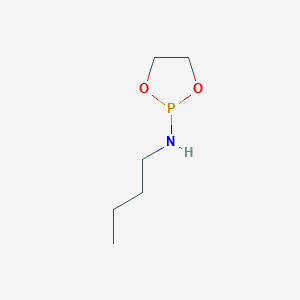
N-Butyl-1,3,2-dioxaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C10H22NO2P. It is a member of the dioxaphospholane family, which are cyclic phosphoramidates. This compound is known for its unique structure, which includes a phosphorus atom bonded to an amine group and a dioxaphospholane ring. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of butylamine with 2-chloro-1,3,2-dioxaphospholane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature of around 50-70°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under mild conditions, often in the presence of a base to neutralize the generated acid.
Complexation: Metal salts, such as platinum or palladium salts, can be used to form coordination complexes with this compound.
Major Products Formed
Oxidation: this compound 2-oxide.
Substitution: Various substituted phosphoramidates, depending on the electrophile used.
Complexation: Metal-phosphoramidate complexes.
Scientific Research Applications
N-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Medicine: Research into its potential as a drug delivery agent or as a component in therapeutic formulations is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-1,3,2-dioxaphospholan-2-amine depends on its application. In catalysis, the compound acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxaphospholane ring and the amine group play crucial roles in these interactions, providing both steric and electronic effects that influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide
Uniqueness
N-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to N,N-dibutyl-1,3,2-dioxaphospholan-2-amine, the mono-butyl substitution provides different steric and electronic environments, affecting its reactivity and binding affinity. The presence of the dioxaphospholane ring also distinguishes it from other phosphoramidates, offering unique opportunities for complexation and catalysis.
Properties
CAS No. |
51439-08-8 |
|---|---|
Molecular Formula |
C6H14NO2P |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
N-butyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-2-3-4-7-10-8-5-6-9-10/h7H,2-6H2,1H3 |
InChI Key |
GZQAQOBKLKBSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


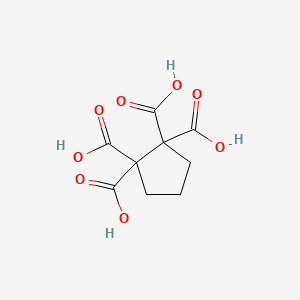
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
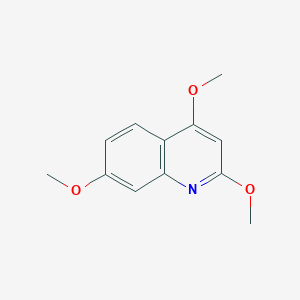


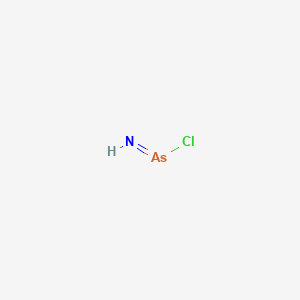

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
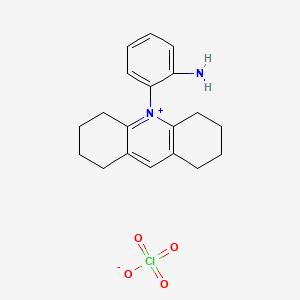
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
